2-Bromo-6-fluoropyridine 2-Bromo-6-fluoropyridine
Brand Name: Vulcanchem
CAS No.: 10019-16-6
VCID: VC21304947
InChI: InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H
SMILES: C1=CC(=NC(=C1)Br)F
Molecular Formula: C5H3BrFN
Molecular Weight: 175.99 g/mol

2-Bromo-6-fluoropyridine

CAS No.: 10019-16-6

Cat. No.: VC21304947

Molecular Formula: C5H3BrFN

Molecular Weight: 175.99 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-fluoropyridine - 10019-16-6

Specification

CAS No. 10019-16-6
Molecular Formula C5H3BrFN
Molecular Weight 175.99 g/mol
IUPAC Name 2-bromo-6-fluoropyridine
Standard InChI InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H
Standard InChI Key ZIDIKYIZXMYHAW-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)Br)F
Canonical SMILES C1=CC(=NC(=C1)Br)F

Introduction

Chemical Identity and Fundamental Properties

2-Bromo-6-fluoropyridine is a halogenated heterocyclic compound with bromine at the 2-position and fluorine at the 6-position of the pyridine ring. This specific substitution pattern contributes to its unique chemical behavior and reactivity profile.

Basic Identification

The compound is definitively identified by the following parameters:

ParameterValue
IUPAC Name2-Bromo-6-fluoropyridine
CAS Number144100-07-2
Molecular FormulaC₅H₃BrFN
Molecular Weight175.988 g/mol
Synonyms6-bromo-2-fluoropyridine, 2-fluoro-6-bromopyridine
SMILES NotationC1=CC(=NC(=C1)Br)F
PubChem CID639438
MDL NumberMFCD03095258
InChI KeyZIDIKYIZXMYHAW-UHFFFAOYSA-N

This compound possesses a distinctive structure that features a pyridine ring with two different halogen substituents, creating an electron-deficient aromatic system with polarized carbon-halogen bonds .

Physical and Chemical Properties

The physical and chemical characteristics of 2-bromo-6-fluoropyridine dictate its behavior in various reaction conditions and applications:

PropertyValueNotes
Physical StateSolidAt room temperature
ColorNot specified in sourcesTypically white to off-white
Melting Point30-34°CRelatively low melting point
Boiling Point70°C at 15 mbarUnder reduced pressure
SolubilitySoluble in most organic solventsIncluding chloroform, dichloromethane, THF, etc.
StabilitySensitive to lightRecommended storage in dark conditions
UN NumberUN2811For transportation regulations

The compound's relatively low melting point (30-34°C) indicates weak intermolecular forces, likely due to the disruption of crystal packing by the halogen substituents. This property affects its handling requirements and purification methods .

Synthesis and Preparation Methods

The synthesis of 2-bromo-6-fluoropyridine typically involves selective halogenation reactions or functional group transformations on halogenated pyridine precursors.

Common Synthetic Route

The most documented synthetic pathway involves the selective fluorination of 2,6-dibromopyridine:

Reaction Mechanism Considerations

The selective substitution at the 6-position can be explained by the electronic properties of the pyridine ring:

  • The nitrogen atom's electron-withdrawing effect activates both the 2 and 6 positions

  • With bromine already at the 2-position, the 6-position becomes the preferred site for nucleophilic attack

  • The crown ether enhances the nucleophilicity of the fluoride ion by complexing with the potassium counterion

  • High temperature conditions overcome the activation energy barrier for this challenging substitution

The reaction likely proceeds through a SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient nature of the pyridine ring .

Analytical Characterization

Proper identification and purity assessment of 2-bromo-6-fluoropyridine requires multiple analytical techniques.

Spectroscopic Properties

Spectroscopic data provides crucial structural confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR would show characteristic aromatic signals for the three remaining hydrogen atoms on the pyridine ring:

    • H-3: Typically appears as a doublet of doublets around δ 7.8-8.0 ppm

    • H-4: Usually presents as a multiplet around δ 7.4-7.6 ppm

    • H-5: Generally appears as a doublet or doublet of doublets around δ 7.2-7.4 ppm

  • ¹³C NMR would display five distinct carbon signals:

    • C-2 (attached to Br): Typically appears around δ 140-142 ppm

    • C-6 (attached to F): Usually shows around δ 160-163 ppm (with C-F coupling)

    • Three additional aromatic carbon signals between δ 120-140 ppm

  • ¹⁹F NMR:

    • A characteristic singlet would be expected around δ -70 to -80 ppm, depending on the reference standard

Mass Spectrometry

Mass spectral analysis would reveal:

  • Molecular ion peaks at m/z 175.99 (for C₅H₃BrFN)

  • Characteristic isotope pattern for bromine-containing compounds (M and M+2 peaks in approximately 1:1 ratio)

  • Fragmentation patterns including loss of bromine and/or fluorine

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for purity determination of 2-bromo-6-fluoropyridine, with GC being particularly suitable due to the compound's volatility.

Applications in Chemical Synthesis

2-Bromo-6-fluoropyridine serves as a versatile building block in various synthetic pathways due to its dual halogen functionality.

Pharmaceutical Synthesis

The compound finds significant application in medicinal chemistry:

  • Building block for kinase inhibitors

  • Precursor for heterocyclic compounds with biological activity

  • Intermediate in the synthesis of compounds targeting specific biological pathways, including:

    • Selective CDK9 inhibitors

    • Receptor antagonists

    • Anti-inflammatory agents

The differential reactivity between the C-Br and C-F bonds allows for selective functionalization, making it valuable for constructing complex pharmaceutical structures .

Hazard TypeClassificationReference
Acute Oral ToxicityCategory 3OSHA Hazard Communication Standard
Acute Dermal ToxicityCategory 3OSHA Hazard Communication Standard
Signal WordDangerSafety Data Sheet

These classifications indicate that the compound is toxic if swallowed or in contact with skin, requiring appropriate safety measures during handling .

Comparative Analysis with Related Compounds

Understanding 2-bromo-6-fluoropyridine in context requires comparison with structurally related pyridine derivatives.

Structure-Property Relationships

The following table compares 2-bromo-6-fluoropyridine with structurally similar compounds:

CompoundCAS NumberMolecular Weight (g/mol)Key Structural FeaturesRelative Reactivity
2-Bromo-6-fluoropyridine144100-07-2175.99Br (2-position), F (6-position)High reactivity at Br position; moderate at F position
2-Bromo-4-fluoropyridine357927-50-5175.99Br (2-position), F (4-position)Similar Br reactivity; F less reactive due to position
2-Bromo-5-fluoropyridine41404-58-4175.99Br (2-position), F (5-position)Similar Br reactivity; F minimally reactive
2,6-Dibromopyridine626-05-1236.90Br (2-position), Br (6-position)Equal reactivity at both positions
2-Bromopyridine109-04-6158.00Br (2-position)Higher reactivity at Br position compared to dihalogenated analogs

This comparative analysis reveals how slight modifications in halogen position significantly impact chemical reactivity, particularly in nucleophilic aromatic substitution and metal-catalyzed coupling reactions .

Reactivity Patterns

The reactivity of 2-bromo-6-fluoropyridine compared to its analogs follows these general trends:

  • The C-Br bond is typically more reactive in cross-coupling reactions than the C-F bond

  • The fluorine at the 6-position activates the pyridine ring toward nucleophilic attack

  • The bromine at the 2-position provides a reactive site for metal-catalyzed transformations

  • The combination of both halogens creates unique electronic properties that can direct subsequent reactions

These reactivity patterns explain the compound's utility as a regioselectively functionalizable building block in synthetic chemistry.

Packaging SizePurityPrice Range (Approximate)Supplier Example
1 g97%VariableThermo Scientific Chemicals
5 g97%VariableThermo Scientific Chemicals
10 gNot specified$9.00Listed in ChemicalBook

Many suppliers offer the compound with purity specifications of 97% or higher, suitable for most research and development applications .

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